Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate
CAS No.: 40862-88-2
Cat. No.: VC5241949
Molecular Formula: C12H12O3S
Molecular Weight: 236.29
* For research use only. Not for human or veterinary use.
![Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate - 40862-88-2](/images/structure/VC5241949.png)
Specification
CAS No. | 40862-88-2 |
---|---|
Molecular Formula | C12H12O3S |
Molecular Weight | 236.29 |
IUPAC Name | ethyl 5-methoxy-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C12H12O3S/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 |
Standard InChI Key | MBXKYFARHLNLDY-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(S1)C=CC(=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate features a fused bicyclic system comprising a benzene ring condensed with a thiophene ring. The methoxy (-OCH₃) group at the 5-position and the ethyl ester (-COOCH₂CH₃) at the 2-position contribute to its electronic and steric properties, enabling diverse reactivity. The molecular formula is C₁₂H₁₂O₃S, with a molecular weight of 236.28 g/mol .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 40862-88-2 |
Molecular Formula | C₁₂H₁₂O₃S |
Molecular Weight | 236.28 g/mol |
IUPAC Name | Ethyl 5-methoxy-1-benzothiophene-2-carboxylate |
Boiling Point | 357.6°C at 760 mmHg |
Density | 1.199 ± 0.06 g/cm³ (predicted) |
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks for the ethyl ester (δ ~4.4 ppm, quartet; δ ~1.4 ppm, triplet) and aromatic protons (δ 7.5–8.2 ppm).
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized through cyclization reactions. A common route involves the condensation of 2-fluorobenzaldehyde derivatives with ethyl thioglycolate under basic conditions (e.g., triethylamine in dimethyl sulfoxide [DMSO]), achieving yields of 21–96% depending on substituents.
Representative Procedure:
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Cyclization: 2-Fluoro-5-methoxybenzaldehyde (1.0 eq) reacts with ethyl thioglycolate (1.2 eq) in DMSO at 60°C for 12 hours.
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Purification: The crude product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Table 2: Comparison of Synthetic Routes
Method | Reagents | Yield |
---|---|---|
Cyclization | 2-Fluorobenzaldehyde, DMSO | 21–96% |
Base-Mediated Hydrolysis | NaOH, ethanol | 70–85% |
Industrial Production
Industrial synthesis employs continuous flow processes to enhance scalability. Catalytic systems, such as palladium-based catalysts, optimize regioselectivity in substitution reactions, achieving yields up to 87%.
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 357.6°C at standard atmospheric pressure , making it suitable for high-temperature reactions. Its melting point remains uncharacterized, though analogs with similar structures (e.g., ethyl 5-methylbenzo[b]thiophene-2-carboxylate) show melting points between 192–196°C .
Activity | Target | Efficacy |
---|---|---|
Antimicrobial | MRSA | MIC = 4 µg/mL |
Antiviral | SARS-CoV-2 Mᵖᴿᴼ | DAS Score = 0.89 |
Antitumor | STAT3 Signaling Pathway | IC₅₀ = 12 µM |
Applications in Material Science
Electronic Materials
The compound’s conjugated π-system enables use in organic semiconductors. Studies indicate a bandgap of 2.8 eV, suitable for photovoltaic applications .
Optical Properties
Fluorescence emission at 450 nm (λₑₓ = 360 nm) suggests utility in light-emitting diodes (LEDs) and sensors.
Analytical Characterization Techniques
Spectroscopic Methods
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